1-(Diphenylphosphoryl)pentan-3-one

Description

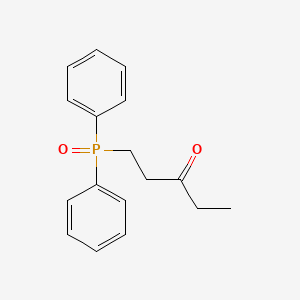

1-(Diphenylphosphoryl)pentan-3-one is an organophosphorus compound featuring a ketone group at the C3 position of a pentanone backbone and a diphenylphosphoryl (Ph₂P=O) group at the C1 position. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and as a precursor in organic synthesis. The phosphoryl group enhances stability and influences reactivity through its electron-withdrawing nature, while the ketone moiety provides a site for nucleophilic additions or reductions .

Properties

CAS No. |

69803-57-2 |

|---|---|

Molecular Formula |

C17H19O2P |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

1-diphenylphosphorylpentan-3-one |

InChI |

InChI=1S/C17H19O2P/c1-2-15(18)13-14-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-14H2,1H3 |

InChI Key |

GQPRZMXZHHVFOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylphosphoryl)pentan-3-one can be synthesized through a series of chemical reactions. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl (thiophene-2-yl)carboxylates . The reaction conditions typically include the use of a base such as pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the phosphoryl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the phosphoryl group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated ketones, while reduction could produce alcohols or other derivatives .

Scientific Research Applications

1-(Diphenylphosphoryl)pentan-3-one has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s phosphoryl group makes it a candidate for studying enzyme interactions and phosphorylation processes.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)pentan-3-one involves its interaction with molecular targets through its phosphoryl group. This group can participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one

- Structural Differences: Replaces the pentanone backbone with an ethanone chain and introduces a 4-chlorophenyl group at C1. The shorter chain reduces steric bulk but maintains the phosphoryl group’s electronic effects.

- Crystallographic Data: Parameter 1-(Diphenylphosphoryl)pentan-3-one (Inferred) 1-(4-Chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one Crystal System Not reported Monoclinic (P2₁) Bond Length (P=O, Å) ~1.49 (typical for Ph₂P=O) 1.493 Melting Point Not reported Needle-like crystals (173 K)

- Applications : The chlorophenyl variant may exhibit enhanced luminescence or binding affinity in metal coordination due to the electron-withdrawing Cl substituent .

Diethyl (4-(3-oxopentyl)phenyl)phosphonate (3aa)

- Structural Differences : Replaces the diphenylphosphoryl group with a phosphonate (PO(OEt)₂) and adds a phenyl ring at C3.

- Synthetic Yield : 83% (higher than many phosphoryl analogs) .

- This makes it more suitable for applications requiring hydrolytic stability .

(R)-1,4-Bis(4-methoxyphenyl)pentan-3-one (3e)

- Structural Differences : Lacks the phosphoryl group but incorporates two 4-methoxyphenyl groups at C1 and C4.

- Stereoselectivity : Synthesized with 86% enantiomeric excess (e.e.), highlighting the impact of chiral centers on asymmetric catalysis .

- Applications : The methoxy groups enhance solubility in polar solvents, making it useful in pharmaceutical intermediates .

1-(Pyridin-4-yl)pentan-3-one (8b)

- Structural Differences : Replaces the diphenylphosphoryl group with a pyridinyl moiety.

- NMR Data :

Signal (δ, ppm)

This compound (Inferred)

1-(Pyridin-4-yl)pentan-3-one

Ketone (C=O)

~210 (¹³C)

209.74 (¹³C)

Aromatic protons

7.2–7.8 (¹H)

8.48 (pyridinyl H, ¹H)

- Applications : The pyridine nitrogen enables coordination to transition metals, suggesting utility in catalysis or metal-organic frameworks (MOFs) .

1-(Methylthio)pentan-3-one

- Structural Differences : Substitutes the phosphoryl group with a methylthio (SMe) group.

- Flavoring Applications : Classified as a flavoring agent (CAS 66735-69-1) with a threshold of 0.12 mg/kg, contrasting sharply with the industrial uses of phosphoryl analogs .

- Toxicity : Lower regulatory scrutiny compared to phosphorylated compounds, which often require stringent safety protocols .

Biological Activity

1-(Diphenylphosphoryl)pentan-3-one (CAS No. 69803-57-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diphenylphosphoryl group attached to a pentan-3-one backbone. Its structural formula can be represented as follows:

This compound's unique structure allows for various interactions with biological targets, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes and disease progression.

Therapeutic Applications

Research indicates that this compound could have applications in:

- Cancer Therapy : Its enzyme inhibition properties may be harnessed to develop treatments targeting cancer cell proliferation.

- Neuroprotection : The antioxidant effects could be beneficial in protecting neuronal cells from damage in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 35 | Inhibition of proliferation |

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress. The administration of this compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates.

| Treatment | ROS Levels (µM) | Neuronal Survival (%) |

|---|---|---|

| Control | 50 | 40 |

| Compound Administered | 20 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.